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C.I. Direct Orange 102 - 83221-74-3

C.I. Direct Orange 102

Catalog Number: EVT-1749757
CAS Number: 83221-74-3
Molecular Formula: C34H21N6Na3O11S2
Molecular Weight: 822.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound falls under the category of azo dyes, characterized by the presence of one or more azo groups (-N=N-) in their structure. Azo dyes are known for their vivid colors and are widely used in textiles, food, and cosmetics. C.I. Direct Orange 102 is specifically classified as a direct dye, which means it can be applied directly to the fabric without the need for a mordant .

Synthesis Analysis

Methods and Technical Details

The synthesis of C.I. Direct Orange 102 involves two primary steps: diazotization and coupling.

  1. Diazotization: Aromatic amines are treated with sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
  2. Coupling Reaction: The diazonium salts are then coupled with aromatic compounds that contain hydroxyl or amino groups under alkaline conditions to yield the final azo dye.

In industrial production, these reactions are conducted in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. Following synthesis, the dye is isolated through filtration, washed, and dried.

Molecular Structure Analysis

Structure and Data

C.I. Direct Orange 102 has a complex molecular structure typical of azo dyes. The general formula can be represented as:

C16H14N4O4\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_4

This indicates that the compound consists of 16 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms. The presence of multiple aromatic rings contributes to its stability and color properties .

Chemical Reactions Analysis

Reactions and Technical Details

C.I. Direct Orange 102 is involved in several chemical reactions:

  • Oxidation: The dye can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidation products that may alter its color properties.
  • Reduction: Reduction reactions, often facilitated by sodium dithionite or zinc dust, can cleave the azo bonds, resulting in aromatic amines.
  • Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups under controlled conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium dithionite, zinc dust.
  • Substitution Reagents: Halogens or sulfonating agents.

The major products formed from these reactions include oxidized derivatives with modified color properties and substituted derivatives with different functional groups on the aromatic rings.

Mechanism of Action

The mechanism of action for C.I. Direct Orange 102 primarily involves its interaction with cellulosic fibers during the dyeing process. The anionic nature of the dye allows it to bind effectively to the positively charged sites on cellulose fibers through ionic interactions and hydrogen bonding. This binding mechanism ensures high substantivity and colorfastness of the dye on textiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright orange
  • Solubility: Soluble in water; solubility may vary based on pH.
  • Form: Typically available as a powder or granules.

Chemical Properties

  • Molecular Weight: Approximately 318.3 g/mol
  • pH Stability Range: Generally stable within a pH range of 4 to 10.
  • Thermal Stability: Exhibits stability under normal processing temperatures used in dyeing operations.

These properties make C.I. Direct Orange 102 suitable for various applications in textile dyeing processes .

Applications

C.I. Direct Orange 102 is utilized extensively in:

  • Textile Industry: For dyeing cotton, rayon, and other cellulosic fibers due to its vibrant color and excellent substantivity.
  • Diagnostic Applications: Employed in certain medical diagnostics related to viral infections like hepatitis and herpes zoster due to its staining properties.
  • Research Applications: Used in studies related to azo dyes' synthesis methods and their environmental impacts.

The versatility of C.I. Direct Orange 102 highlights its significance not only in commercial textile applications but also in scientific research contexts .

Synthesis and Manufacturing Methodologies of C.I. Direct Orange 102

Historical Evolution of Azo Dye Synthesis Techniques

The development of C.I. Direct Orange 102 (Color Index 29156, CAS 6598-63-6) represents a significant milestone in the evolution of synthetic dye chemistry that began with William Henry Perkin's accidental discovery of Mauveine in 1856. Prior to this breakthrough, textile coloration relied exclusively on natural dyes with limited chromatic range and poor fastness properties. The emergence of azo chemistry in the late 19th century revolutionized the dye industry, enabling the systematic production of vibrant hues through controlled diazotization and coupling reactions. Direct Orange 102 specifically embodies the technological advancements achieved during the direct dye era (1884-present), initiated with Benzopurpurine 4B – the first dye that could directly color cellulose without mordants [2] [5].

The structural complexity of Direct Orange 102 reflects progressive innovations in sulfonation techniques and polyazo chemistry. Early monoazo dyes (1875-1890) offered simple structures but poor wash fastness, while later tetrakisazo compounds (post-1950) provided enhanced affinity at the cost of synthesis complexity. As a disazo dye (double azo bonds), Direct Orange 102 occupies an optimal balance in this evolutionary trajectory, delivering adequate substantivity with manageable synthesis requirements. Its specific molecular architecture emerged from research into sulfonated naphthalene derivatives, which dramatically improved water solubility and cellulose affinity compared to earlier non-sulfonated azo dyes [5] [8]. The commercial introduction of Direct Orange 102 in the mid-20th century coincided with industrial-scale adoption of continuous coupling reactors that enabled precise stoichiometric control during manufacturing – a significant advancement over batch processes used for earlier azo dyes [7].

Table 1: Historical Development of Azo Dye Synthesis Relevant to Direct Orange 102

Time PeriodKey InnovationImpact on Direct Orange 102 Development
1856Discovery of Mauveine (Perkin)Established synthetic dye industry
1875-1890Diazotization/coupling mechanism (Griess, Kekulé)Foundation for azo bond formation
1884Direct dye concept (Bottiger)Enabled cellulose dyeing without mordants
1890-1920Naphthalene sulfonation techniquesImproved solubility and affinity
1930-1950Disazo compound optimizationBalanced color yield and synthesis efficiency
1950-PresentContinuous manufacturing systemsPrecise stoichiometric control in production

Reaction Mechanisms in Diazotization and Coupling Processes

The synthesis of C.I. Direct Orange 102 proceeds through a meticulously orchestrated sequence of electrophilic substitution reactions, requiring exact stoichiometric control and precise pH management. The manufacturing protocol involves two distinct diazotization steps followed by sequential coupling reactions, producing a complex molecular architecture (C₃₄H₂₁N₆Na₃O₁₁S₂) with dual chromophoric systems responsible for its characteristic red-light orange appearance [2] [5] [7].

Diazotization Stage

The initial reaction involves aniline diazotization in an ice-cooled (0-5°C) hydrochloric acid medium (1:2.5 molar ratio) with sodium nitrite (1:1 molar equivalent) under constant agitation:C₆H₅NH₂ + NaNO₂ + 2HCl → [C₆H₅N₂]Cl + NaCl + 2H₂OSimultaneously, 4-aminobenzoic acid undergoes diazotization under similar conditions but requires stricter temperature control due to its thermal instability. The resulting diazonium ions maintain temporary stability below 5°C but rapidly degrade at higher temperatures, necessitating immediate use in subsequent coupling reactions [5] [7].

Coupling Sequence

The primary coupling occurs between the aniline-derived diazonium salt and N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea under alkaline conditions (pH 8-9) at 10-15°C. This reaction targets the ortho position relative to the hydroxyl group on the naphthalene system through electrophilic aromatic substitution:[C₆H₅N₂]⁺ + C₂₃H₁₆N₂O₇S₂ → Intermediate Azo CompoundThe secondary coupling then joins the 4-aminobenzoic acid-derived diazonium salt to the remaining coupling site on the bis-naphthalene urea system. This stage requires careful pH maintenance at 6.5-7.0 to prevent diazonium hydrolysis while ensuring sufficient nucleophilicity of the coupling component. The final structure features two conjugated azo bridges (–N=N–) creating an extended π-electron system that absorbs visible light at λₘₐₓ ≈ 480 nm, producing the characteristic orange hue [5] [8].

Table 2: Coupling Components and Conditions for Direct Orange 102 Synthesis

Reaction StageDiazonium SourceCoupling ComponentCritical ParametersMolecular Outcome
Primary CouplingAniline derivativeN,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)ureapH 8-9, 10-15°CMonoazo intermediate
Secondary Coupling4-Aminobenzoic acid derivativeIntermediate productpH 6.5-7.0, 15-20°CDisazo chromophore
Final Adjustment-Sodium hydroxidepH 7.5, 60°CTrisodium salt formation

The trisulfonated structure with terminal carboxylate group contributes exceptional water solubility (>100 g/L at 25°C), while the extended conjugated system across naphthalene rings provides substantivity to cellulose through multi-point hydrogen bonding and van der Waals interactions [5].

Comparative Analysis of Industrial vs. Laboratory-Scale Production

The manufacturing of C.I. Direct Orange 102 exhibits fundamental divergences in methodology, quality control, and process optimization when comparing industrial-scale production with laboratory synthesis. These differences stem from distinct economic constraints, equipment capabilities, and end-use requirements for the dye product.

Industrial Manufacturing

Commercial production employs continuous flow reactors with advanced automation systems that precisely regulate temperature (±0.5°C), pH (±0.2 units), and reactant addition rates. The process initiates in stainless steel diazotization vessels (5,000-20,000 L capacity) equipped with high-shear agitators and cooling jackets maintaining 0-5°C. Diazotized solutions transfer via metered pumps to cascade coupling reactors where the N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea slurry is introduced at controlled rates. Industrial-scale reactions operate at higher concentrations (25-30% solids) than laboratory preparations to maximize throughput, requiring sophisticated crystallization control systems during salting-out to ensure consistent particle size distribution [5] [7].

Post-coupling, the reaction mass undergoes tangential flow filtration to remove electrolyte byproducts, followed by spray drying in tower systems with inlet temperatures of 220-250°C and outlet temperatures of 90-100°C. This yields a standardized powder product with <5% moisture content and consistent bulk density (0.45-0.55 g/cm³). Quality control employs automated spectrophotometry measuring absorbance ratios at 460nm, 480nm, and 510nm to verify chromatic consistency between batches. Industrial processes achieve yields exceeding 92% with production capacities of 50-100 metric tons monthly [7].

Laboratory Synthesis

Research-scale preparations utilize jacketed glass reactors (1-20 L) with manual addition of reagents via dropping funnels. Diazotization occurs in ice-bath controlled environments (0-5°C) with sodium nitrite addition monitored by potassium iodide-starch paper. Coupling reactions proceed with magnetic or mechanical stirring, typically at lower concentrations (10-15% solids) to facilitate temperature control. The laboratory process emphasizes reaction monitoring through TLC (silica gel, n-butanol:ethanol:water 2:1:1) and UV-Vis spectroscopy to track intermediate formation [5].

Purification involves salting-out with sodium chloride (15-20% w/v) followed by vacuum filtration through Büchner funnels. The isolated press cake undergoes oven drying at 70-80°C for 12-24 hours, yielding irregular crystals with batch-to-batch variations in particle morphology. Laboratory preparations typically achieve 75-85% yield due to handling losses during manual transfers and smaller-scale purification inefficiencies. The primary advantage of laboratory synthesis remains its flexibility for structural modification studies, such as investigating alternative coupling components or sulfonation patterns not feasible in industrial settings [5] [8].

Table 3: Comparison of Production Scales for C.I. Direct Orange 102

Production ParameterIndustrial ScaleLaboratory ScaleTechnical Implications
Reactor Volume5,000-20,000 L1-20 LHeat/mass transfer efficiency
Reaction Concentration25-30% solids10-15% solidsByproduct formation kinetics
Temperature Control±0.5°C (automated)±2°C (manual)Diazonium stability
Drying MethodSpray dryingOven dryingParticle morphology differences
Yield Efficiency90-93%75-85%Economic viability
Production Rate50-100 tons/month50-500 g/batchMarket supply capacity
Quality ControlAutomated spectrophotometryManual TLC/UV-VisChromatic consistency

Role of Catalysts and Solvents in Yield Optimization

The synthesis efficiency of C.I. Direct Orange 102 is profoundly influenced by strategic selection of reaction accelerants and solvent systems, which collectively address kinetic limitations and thermodynamic barriers inherent in multi-step azo coupling processes. These components function through distinct mechanisms to enhance reaction rates, improve selectivity, and maximize overall yield.

Catalytic Enhancement

Although diazotization and coupling are theoretically uncatalyzed reactions, practical implementation benefits significantly from catalytic interventions:

  • Urea (0.5-1.5% w/v) decomposes excess nitrous acid following diazotization, preventing oxidative side-reactions during coupling:CO(NH₂)₂ + 2HNO₂ → CO₂ + 2N₂ + 3H₂OThis is particularly crucial when coupling with electron-rich naphthalene derivatives susceptible to nitrosation [5] [10].
  • Zinc dust (50-100 ppm) acts as a reducing agent to suppress diazonium-sulfonate side reactions, especially during the second coupling stage where the intermediate exhibits increased sensitivity to oxidation [5].
  • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate coupling reactions involving partially insoluble components. At concentrations of 0.1-0.3 mol%, TBAB improves interfacial contact between aqueous diazonium salts and the organic-soluble bis-naphthalene urea derivative, increasing coupling efficiency by 15-22% [10].

Solvent Optimization

The solvent system profoundly influences reaction kinetics and product purity:

  • Aqueous-ethanol mixtures (70:30 v/v) serve as the primary reaction medium, balancing the solubility requirements of ionic diazonium compounds and organic coupling components. Ethanol concentration above 35% v/v reduces hydrolysis of diazonium intermediates but may promote esterification of the carboxylate group in the final product [5].
  • Dimethylformamide-water blends (15:85 v/v) facilitate the dissolution of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea at concentrations up to 25% w/v without requiring alkaline conditions that could decompose diazonium salts. This system enhances coupling rates by 30-40% compared to purely aqueous media [5] [10].
  • Post-coupling, methanol-water (60:40 v/v) serves as the optimal crystallization solvent, producing well-defined crystals with minimal inclusion of inorganic salts. The crystallization yield reaches 92-95% when cooled gradually from 60°C to 5°C at 0.5°C/minute [7].

Process Intensification Techniques

Modern manufacturing employs advanced methods to overcome traditional limitations:

  • Ultrasound irradiation (20-40 kHz) during coupling stages enhances mass transfer at the solid-liquid interface, particularly for the sparingly soluble bis-naphthalene urea component. This reduces reaction time by 40% while improving yield by 8-12 percentage points through suppression of competitive hydrolysis [5].
  • Microwave-assisted diazotization (controlled at 50-70°C for 30-90 seconds) enables rapid reaction without thermal degradation, though this remains predominantly at laboratory scale due to challenges in industrial implementation [8].
  • Microreactor technology offers precise thermal control during exothermic coupling reactions, maintaining isothermal conditions (±1°C) even at production-relevant flow rates of 50-100 mL/min. This approach minimizes byproduct formation from localized overheating [5].

Table 4: Catalyst and Solvent Systems for Yield Optimization

System TypeSpecific AgentConcentration RangePrimary FunctionYield Improvement
CatalystsUrea0.5-1.5% w/vNitrous acid scavengerPrevents 5-8% yield loss
Zinc dust50-100 ppmReduces oxidative byproductsIncreases yield by 3-5%
TBAB0.1-0.3 mol%Phase-transfer catalystEnhances coupling by 15-22%
Solvent SystemsEthanol-water30:70 v/vBalanced solubilityReduces hydrolysis by 25%
DMF-water15:85 v/vEnhanced coupling component solubilityIncreases rate by 30-40%
Methanol-water60:40 v/vCrystallization optimizationImproves purity to 98%
Process MethodsUltrasound20-40 kHzMass transfer intensificationReduces time by 40%
Microreactors-Isothermal reaction controlMinimizes byproducts

The synthesis of Direct Orange 102 has evolved toward environmentally conscious protocols, including microbial degradation systems employing Pseudomonas fluorescens strains for processing waste streams containing residual dye. These biological systems achieve over 80% decolorization of residual dye in effluent streams through enzymatic cleavage of azo bonds, significantly reducing environmental impact compared to traditional chemical treatment methods [9].

Properties

CAS Number

83221-74-3

Product Name

C.I. Direct Orange 102

IUPAC Name

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

Molecular Formula

C34H21N6Na3O11S2

Molecular Weight

822.7 g/mol

InChI

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

NEXGZHJENSOMLV-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

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